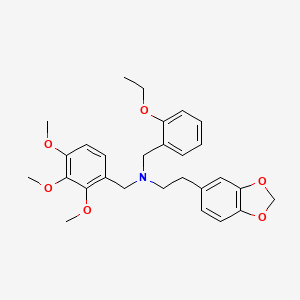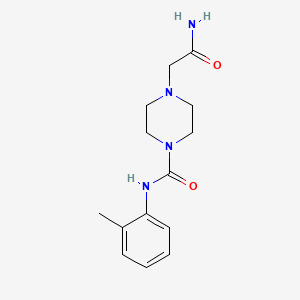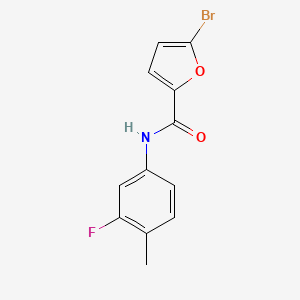
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)ethanamine, commonly known as 2C-E, is a synthetic psychoactive drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist, and pharmacologist. 2C-E is known for its potent psychedelic effects and has gained popularity among recreational drug users. However, its potential for scientific research has also been recognized, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The exact mechanism of action of 2C-E is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other serotonin receptors and affect the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E include altered perception, mood, and cognition. It may also cause changes in heart rate, blood pressure, and body temperature. Additionally, it has been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in decision-making and social behavior.
实验室实验的优点和局限性
One advantage of using 2C-E in lab experiments is its potent psychedelic effects, which can be used to study the brain and its functions. However, its potential for abuse and the lack of standardized dosing protocols are significant limitations. Additionally, the legality of 2C-E varies by country, which may limit its availability for research purposes.
未来方向
There are several potential future directions for research on 2C-E. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety, depression, and PTSD. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, research on the potential risks and long-term effects of 2C-E use is also needed to inform public health policies and harm reduction strategies.
合成方法
The synthesis of 2C-E involves several steps, starting with the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 2-ethoxybenzylamine to form 2,5-dimethoxy-N-(2-ethoxybenzyl)phenethylamine. This compound is then reacted with 2,3,4-trimethoxybenzaldehyde to form 2,5-dimethoxy-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)phenethylamine. Finally, the compound is reduced using lithium aluminum hydride to form 2-(1,3-benzodioxol-5-yl)-N-(2-ethoxybenzyl)-N-(2,3,4-trimethoxybenzyl)ethanamine.
科学研究应用
2C-E has been studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). Studies have shown that 2C-E has anxiolytic and antidepressant effects, and it may also enhance cognitive function. Additionally, it has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis (cell death) in cancer cells.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO6/c1-5-33-23-9-7-6-8-21(23)17-29(15-14-20-10-12-24-26(16-20)35-19-34-24)18-22-11-13-25(30-2)28(32-4)27(22)31-3/h6-13,16H,5,14-15,17-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWOSEQEAWMSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=C(C(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5232386.png)

![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
![N-(2-chlorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5232410.png)

![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)

![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)